Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a 3-chlorophenyl group, and a 4-oxopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using a suitable chlorinated aromatic compound.
Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-chlorophenyl)-4-oxopiperidine-1-carboxylate: Similar structure with a different position of the chlorine atom.
Tert-butyl 3-(3-bromophenyl)-4-oxopiperidine-1-carboxylate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 3-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate (CAS: 869720-07-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 309.79 g/mol
- Purity : 95.00%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with chlorophenyl isocyanates. The general procedure includes:
- Preparation of Piperidine Derivative : Start with a suitable piperidine precursor.
- Reaction with Chlorophenyl Isocyanate : The piperidine derivative is reacted with 3-chlorophenyl isocyanate under controlled conditions to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography to achieve the desired purity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
Case Study Example :
A study reported that a related piperidine derivative exhibited an EC50 value of 5.6 nM against a specific cancer cell line, suggesting high potency in inhibiting cancer cell growth .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and DNA repair mechanisms. Specifically, it has been identified as a selective inhibitor of 8-Oxo Guanine DNA Glycosylase (OGG1), an enzyme critical for DNA repair.
Research Findings :
In vitro assays showed that the compound effectively inhibited OGG1 activity, which is pivotal in preventing mutations caused by oxidative stress .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its therapeutic application.
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Distribution | Widely distributed in tissues |
Metabolism | Hepatic metabolism |
Excretion | Primarily renal |
Toxicity | Low toxicity observed in preliminary studies |
Properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-8-7-14(19)13(10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGSVEPBLQDIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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